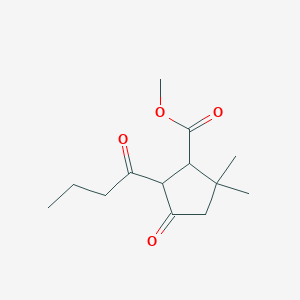
methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate (MBDMOCPC) is a chemical compound that belongs to the family of cyclopentanecarboxylic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by targeting the bacterial cell wall synthesis pathway. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to determine the safety and efficacy of this compound in humans.
実験室実験の利点と制限
One of the main advantages of methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate is its ease of synthesis, which makes it a viable option for large-scale production. It also exhibits a range of biological activities, making it a potentially useful compound for a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific applications.
将来の方向性
There are several future directions for research on methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate. One area of interest is its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, particularly for its potential use in the treatment of neurodegenerative disorders.
合成法
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate can be synthesized through a multi-step process starting with the reaction of 2,2-dimethylcyclopentanone with butyryl chloride in the presence of a catalyst. The resulting intermediate is then reacted with methyl chloroformate to yield this compound. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
科学的研究の応用
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the agrochemical industry, this compound has been shown to possess herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-6-8(14)10-9(15)7-13(2,3)11(10)12(16)17-4/h10-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIMLSUBVYWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(C(CC1=O)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
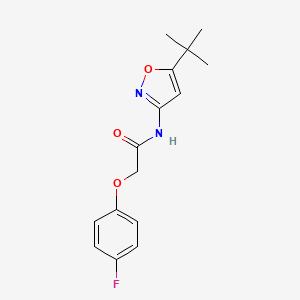
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)


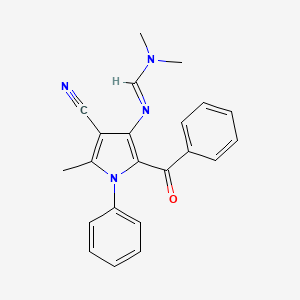
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
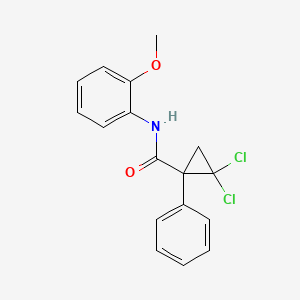
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
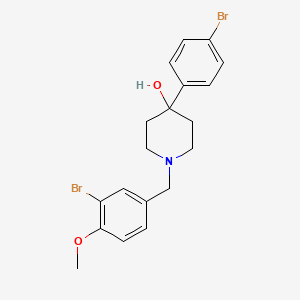
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
